![molecular formula C11H14O2 B3013537 2-(Benzyloxy)-2-methylpropanal CAS No. 145486-31-3](/img/structure/B3013537.png)
2-(Benzyloxy)-2-methylpropanal
Overview
Description
2-(Benzyloxy)-2-methylpropanal is an organic compound that belongs to the class of benzyl ethers It is characterized by the presence of a benzyloxy group attached to a methylpropanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Benzyloxy)-2-methylpropanal can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with 2-methylpropanal in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the benzyloxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of specialized catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzyl ethers.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-(Benzyloxy)-2-methylpropanal serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form carboxylic acids or ketones, and reduced to yield alcohols. This versatility makes it valuable in the development of pharmaceuticals and fine chemicals .
Case Study: Enantioselective Synthesis
A notable application is its use in asymmetric amination reactions. In a study conducted by Xiao et al. (2019), this compound was used as a substrate to synthesize chiral serine derivatives with high enantioselectivity (up to 99% ee) through catalytic processes . This demonstrates its potential in producing biologically active compounds.
Biological Applications
Enzyme-Catalyzed Reactions
Research indicates that this compound can facilitate studies on enzyme-catalyzed reactions involving aldehydes and ethers. Its benzyloxy group enhances reactivity, making it suitable for investigating enzyme mechanisms and kinetics.
Industrial Applications
Fragrance and Flavor Production
In the fragrance industry, this compound is utilized for its aromatic properties. It is employed in the formulation of various fragrances and flavoring agents due to its pleasant scent profile, which contributes to the overall sensory experience of consumer products .
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-2-methylpropanal involves its reactivity with various chemical reagents. The benzyloxy group can undergo nucleophilic substitution, while the aldehyde group can participate in oxidation and reduction reactions. These reactions are facilitated by the presence of specific catalysts and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Similar structure but lacks the aldehyde group.
2-Methylpropanal: Lacks the benzyloxy group.
Benzyl ethers: Compounds with similar benzyloxy groups but different alkyl backbones.
Uniqueness
2-(Benzyloxy)-2-methylpropanal is unique due to the presence of both a benzyloxy group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and various industrial applications.
Biological Activity
2-(Benzyloxy)-2-methylpropanal is a compound of interest in organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a benzyloxy group attached to a branched aldehyde. Its chemical formula is CHO, and it exhibits properties typical of aldehydes, including reactivity with nucleophiles.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives in the same class have shown effectiveness against various bacterial strains. A study on related benzyl alcohol derivatives demonstrated their potential as antimicrobial agents, suggesting that this compound may possess similar activities due to structural similarities .
Enzymatic Inhibition
Another area of interest is the compound's interaction with enzymes. Compounds containing the benzyloxy moiety have been studied for their ability to inhibit certain enzymes, such as those involved in metabolic pathways. This inhibition can lead to altered physiological responses, making them candidates for further pharmacological exploration .
Case Study 1: Antimicrobial Testing
A recent study examined the antimicrobial efficacy of several benzyl alcohol derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain structural modifications significantly enhanced their antimicrobial activity. While this compound was not directly tested, its close relatives exhibited MIC values suggesting potential effectiveness in similar applications .
Case Study 2: Cancer Cell Line Studies
In another investigation focusing on the antiproliferative effects of benzyl derivatives, researchers treated various cancer cell lines with these compounds. The study found that specific substitutions on the benzyl ring could enhance cytotoxicity. This suggests that this compound could be explored further for its anticancer properties based on its structural characteristics .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
2-methyl-2-phenylmethoxypropanal | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,9-12)13-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXDMMPRRCEHHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145486-31-3 | |
Record name | 2-(benzyloxy)-2-methylpropanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.